2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid
Description
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-11(13)4-7(5-11)6-17-9-3-8(10(15)16)1-2-14-9/h1-3,7H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQPRQYPPBHUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique difluorocyclobutyl group attached to an isonicotinic acid moiety, which may influence its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Receptor Modulation : The compound acts as a positive allosteric modulator for muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, indicating a possible application in treating inflammatory diseases.
- Neuroprotective Effects : Its ability to modulate cholinergic signaling positions it as a candidate for neuroprotective therapies .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuropharmacological Study :
-
Cancer Research :
- In vitro experiments demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation pathways.
-
Inflammation Model :
- In a murine model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential utility in managing inflammatory conditions.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 6-(Trifluoromethyl)nicotinic acid | Trifluoromethyl group | Lower receptor affinity compared to difluorocyclobutyl derivative |
| 6-(3,5-Dicarboxylphenyl)nicotinic acid | Additional carboxyl groups | Enhanced solubility but reduced bioactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The table below compares key structural attributes of 2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid with analogs:
Key Observations:
- Cyclobutyl vs.
- Methoxy vs. Hydroxy : The methoxy group in the target compound reduces hydrogen-bonding capacity compared to hydroxy-substituted analogs (e.g., ), likely increasing membrane permeability but decreasing solubility.
- Electronic Effects: Fluorine atoms in the cyclobutyl group may impart electron-withdrawing effects, altering the acidity of the carboxylic acid moiety (pKa) compared to non-fluorinated analogs.
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility:
- The difluorocyclobutyl group increases lipophilicity (predicted logP ~2.5) compared to 2-methoxyisonicotinic acid (logP ~1.2) , enhancing blood-brain barrier penetration but reducing aqueous solubility.
- The hydroxy-substituted analog has higher solubility in aqueous media (due to H-bonding) but lower cell permeability.
Metabolic Stability:
Research Findings and Trends
- Degradation Pathways : The (3,3-difluorocyclobutyl)methoxy group in the target compound resists hydrolysis better than methoxy or hydroxy groups, as seen in Ivosidenib degradation studies .
- Synthetic Utility : The cyclobutyl ring is a versatile building block for rigidifying molecular structures, as highlighted in modular chemistry frameworks .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid generally involves:
- Functionalization of isonicotinic acid at the 2-position with a methoxy group linked to a 3,3-difluorocyclobutyl moiety.
- Incorporation of fluorine atoms into the cyclobutyl ring.
- Use of appropriate protecting groups and coupling reagents to form the ether linkage.
- Control of reaction conditions to maintain the integrity of the fluorinated cyclobutyl group and the pyridine ring.
Preparation of Isonicotinic Acid Derivatives
Isonicotinic acid is the key starting material. Its preparation and modification have been extensively studied:
Direct Esterification and Etherification: Isonicotinic acid can be converted into esters or ethers by reacting with alcohols or alkoxides under dehydrating conditions. For example, isonicotinic acid reacts with phenols or alkyl alcohols in the presence of coupling agents like N,N’-dicyclohexyl carbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dimethylformamide (DMF) to form isonicotinate esters or ethers.
Hydrazide Formation as Intermediate: Some synthetic routes involve preparing isonicotinic acid hydrazide as an intermediate by reacting isonicotinic acid with hydrazine hydrate in the presence of lower aliphatic alcohol solvents and aromatic hydrocarbon diluents under reflux conditions at 110–170 °C for 10–30 hours. This method avoids the need for acid chlorides or anhydrides, improving economy and safety.
Introduction of the 3,3-Difluorocyclobutyl Methoxy Group
The key challenge is the attachment of the 3,3-difluorocyclobutylmethoxy moiety at the 2-position of isonicotinic acid:
Synthesis of 3,3-Difluorocyclobutyl Methanol Derivative: The 3,3-difluorocyclobutyl group is typically introduced via fluorination of cyclobutyl precursors using specialized fluorinating agents or by using pre-fluorinated cyclobutylmethanol derivatives.
Ether Formation via Nucleophilic Substitution: The methoxy linkage is formed by nucleophilic substitution of a suitable leaving group on the isonicotinic acid derivative (e.g., 2-haloisonicotinic acid or its ester) with the 3,3-difluorocyclobutylmethanol or its alkoxide. This step often requires base catalysis and controlled temperature to prevent side reactions.
Use of Protecting Groups: To prevent side reactions on the pyridine nitrogen or carboxylic acid, protecting groups such as Boc (tert-butoxycarbonyl) may be used during synthesis, followed by deprotection under acidic conditions.
Fluorination Techniques Relevant to the Cyclobutyl Group
Electrophilic and Nucleophilic Fluorination: Fluorination of cyclobutyl rings can be achieved by reagents such as Selectfluor, DAST (diethylaminosulfur trifluoride), or by halogen exchange reactions under copper catalysis. The difluorination at the 3-position of cyclobutyl rings requires careful control to avoid over-fluorination or ring opening.
Environmental and Safety Considerations: Some fluorination reagents, such as dibromodifluoromethane, have environmental drawbacks (ozone depletion) and high cost, limiting their practical use.
Representative Preparation Procedure (Hypothetical Based on Literature)
Analytical and Yield Data
Yields for similar isonicotinic acid ether derivatives range from 30% to 45% depending on reaction conditions and purification methods.
Spectroscopic confirmation includes:
- [^1H NMR](pplx://action/followup): Characteristic signals for methoxy protons and cyclobutyl ring protons.
- [^19F NMR](pplx://action/followup): Signals confirming difluorination on the cyclobutyl ring.
- LC-MS: Molecular ion peaks consistent with the molecular weight of this compound.
- Melting Point: Typically in the range consistent with pure isonicotinic acid derivatives (exact data depends on substituents).
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent | DMF, Ethanol, N-butyl alcohol | DMF preferred for coupling; alcohols for hydrazide intermediate |
| Coupling Agent | DCC, DMAP | Efficient for ester/ether formation |
| Temperature | 25–160 °C (depending on step) | Reflux for hydrazide formation; room temp to moderate heating for coupling |
| Reaction Time | 10–30 hours | Longer times for hydrazide synthesis; shorter for coupling |
| Fluorination Agent | DAST, Selectfluor | For cyclobutyl ring fluorination |
| Purification | Recrystallization, chromatography | Ensures high purity |
Research Findings and Practical Considerations
The preparation of this compound demands careful control of reaction conditions to maintain fluorine substituents and avoid decomposition.
Use of protecting groups and mild coupling conditions improves yield and purity.
Environmental and safety aspects of fluorination reagents must be considered; newer fluorinating agents with lower toxicity and environmental impact are preferred.
The synthetic route is adaptable for scale-up with optimization of solvent systems and reaction times.
Q & A
Q. What synthetic routes are available for 2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid, and how can experimental design improve their efficiency?
- Methodological Answer : Synthetic routes often involve coupling the cyclobutylmethoxy moiety to the isonicotinic acid core. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, narrowing down viable synthetic pathways . Experimental design (DoE) methods, such as factorial designs or response surface modeling, should be applied to optimize reaction parameters (e.g., temperature, solvent, catalyst loading) while minimizing trial-and-error approaches .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Assign peaks using -NMR to confirm fluorination and -NMR for methoxy group positioning.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry.
Computational tools (e.g., DFT calculations) complement experimental data by modeling electronic properties and verifying resonance structures .
Q. What solubility and formulation challenges are associated with this compound, and how can they be addressed?
- Methodological Answer : Solubility screening in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) is critical. Use Hansen solubility parameters (HSPs) to predict solvent compatibility. For poor aqueous solubility, employ co-solvents (e.g., PEGs) or nano-formulation techniques (e.g., liposomes). Membrane separation technologies (e.g., dialysis) can assess passive diffusion rates .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?
- Methodological Answer : Combine kinetic isotope effects (KIEs) with computational modeling to identify rate-determining steps. For example, deuterated analogs (e.g., -methoxy groups) can isolate hydrogen-transfer steps . In situ spectroscopy (e.g., IR or Raman) monitors intermediate formation. Quantum mechanics/molecular mechanics (QM/MM) simulations provide atomistic insights into transition states .
Q. What strategies resolve contradictions in stability data for this compound under thermal or photolytic stress?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stress : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Photolytic Stress : Expose samples to UV-Vis light and analyze degradation products via LC-MS.
Statistical tools (e.g., principal component analysis) reconcile discrepancies by identifying outlier conditions or measurement errors .
Q. How can researchers design reactors for scalable synthesis while maintaining stereochemical integrity?
- Methodological Answer : Utilize continuous-flow reactors for precise control over residence time and temperature, minimizing side reactions. Computational fluid dynamics (CFD) simulations model mixing efficiency and heat transfer. Membrane reactors with chiral selectors (e.g., cyclodextrins) enhance enantiomeric excess (ee) during synthesis .
Q. What computational tools are most effective for predicting the biological activity or toxicity of derivatives of this compound?
- Methodological Answer : Structure-activity relationship (SAR) modeling with machine learning (e.g., random forests or neural networks) trains on datasets of analogous compounds. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. Toxicity prediction tools (e.g., ProTox-II) assess hepatotoxicity or mutagenicity risks .
Data Management and Validation
Q. How should researchers handle contradictory spectroscopic or chromatographic data during characterization?
- Methodological Answer : Implement orthogonal validation:
Q. What statistical frameworks are recommended for optimizing multi-step synthetic pathways?
- Methodological Answer : Bayesian optimization balances exploration (testing new conditions) and exploitation (refining known conditions) across iterative cycles. Partial least squares regression (PLSR) correlates reaction variables (e.g., pH, solvent polarity) with yield outcomes. Open-source platforms like RDKit automate parameter space exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
